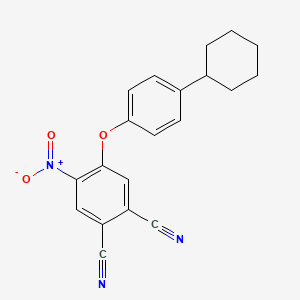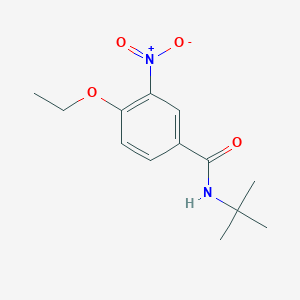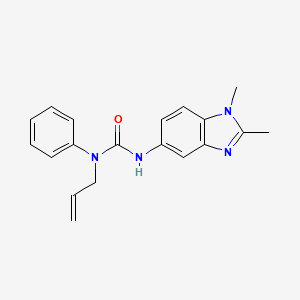
4-(4-cyclohexylphenoxy)-5-nitrophthalonitrile
Vue d'ensemble
Description
4-(4-Cyclohexylphenoxy)-5-nitrophthalonitrile, commonly known as CPNP, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. CPNP belongs to the class of phthalonitrile compounds, which are known for their unique properties such as high thermal stability, excellent chemical resistance, and good electrical conductivity.
Applications De Recherche Scientifique
Catalytic Activity in Cyclohexene Oxidation
Research by Saka et al. (2013) on new soluble peripherally tetra-substituted Co(II) and Fe(II) phthalocyanines, which are derivatives of phthalonitriles, demonstrates their utility in catalyzing the oxidation of cyclohexene. These phthalocyanine complexes were effective in oxidizing cyclohexene, producing 2-cyclohexene-1-ol as the major product and minor products including 2-cyclohexene-1-one and cyclohexene oxide. The study indicates that iron(II) phthalocyanine complex was particularly effective, with tert-butyl hydroperoxide (TBHP) being the most efficient oxidant (Saka, Çakır, Bıyıklıoğlu, & Kantekin, 2013).
Synthesis and Properties of Metal Complexes
A study by Znoiko et al. (2020) explored the transformation of phthalonitriles bearing p-cyclohexylphenoxy groups into octasubstituted cobalt and copper phthalocyanines. These compounds were characterized using spectral methods, highlighting their potential applications in various chemical processes (Znoiko, Tolstykh, Mikhailova, Novikov, Vashurin, & Maizlish, 2020).
Synthesis and Properties of Phthalocyanines
Botnar et al. (2021) provided insights into the synthesis and spectroscopic-luminescent properties of novel peripheral and non-peripheral substituted cyclohexylphenoxy-phthalocyanine derivatives and their metal complexes. This study is significant for understanding the aggregate formation and fluorescent properties of these compounds, which are crucial for applications in materials science and photophysics (Botnar, Tikhomirova, Kazaryan, Bychkova, Maizlish, & Abramov, 2021).
Propriétés
IUPAC Name |
4-(4-cyclohexylphenoxy)-5-nitrobenzene-1,2-dicarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3/c21-12-16-10-19(23(24)25)20(11-17(16)13-22)26-18-8-6-15(7-9-18)14-4-2-1-3-5-14/h6-11,14H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGUWRINPZFRUPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)OC3=C(C=C(C(=C3)C#N)C#N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl [(2-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetate](/img/structure/B5698099.png)

![methyl 4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}benzoate](/img/structure/B5698126.png)
![2-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenol](/img/structure/B5698134.png)
![1-[2-(2,5-dimethylphenoxy)ethyl]pyrrolidine](/img/structure/B5698135.png)
![5-methyl-4-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}-2-furoic acid](/img/structure/B5698141.png)

![1-{2-[3-(trifluoromethyl)phenoxy]ethyl}-1H-1,2,4-triazole](/img/structure/B5698180.png)
![N-{4-[2-(3-ethyl-5-methylphenoxy)ethoxy]-3-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5698186.png)


![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}acetamide](/img/structure/B5698213.png)

